molecular formula C22H25NO6 B15139617 Tubulin polymerization-IN-46

Tubulin polymerization-IN-46

Cat. No.: B15139617
M. Wt: 399.4 g/mol
InChI Key: FPFSFWYUKORUAC-PMACEKPBSA-N
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Description

Tubulin polymerization-IN-46 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound has shown potential in disrupting the mitotic process of cells, leading to apoptosis, particularly in cancer cells .

Preparation Methods

The synthesis of tubulin polymerization-IN-46 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

    Step 1: Preparation of the core scaffold through a series of condensation reactions.

    Step 2: Functionalization of the core scaffold with various substituents to enhance activity and selectivity.

    Step 3: Final coupling reactions to introduce specific functional groups that are critical for tubulin binding.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Tubulin polymerization-IN-46 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, the compound can form oxidized derivatives.

    Reduction: Reducing agents can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major products formed from these reactions include various derivatives of this compound with modified functional groups that may exhibit different biological activities .

Scientific Research Applications

Tubulin polymerization-IN-46 has a wide range of scientific research applications, including:

Mechanism of Action

Tubulin polymerization-IN-46 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics interferes with the mitotic process, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Tubulin polymerization-IN-46 can be compared with other similar compounds, such as:

    Colchicine: A well-known tubulin inhibitor that also binds to the colchicine site but has higher toxicity.

    Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.

    Combretastatin A-4: A potent tubulin polymerization inhibitor with a similar mechanism of action but different chemical structure.

The uniqueness of this compound lies in its specific binding affinity and lower toxicity profile compared to some of these other inhibitors .

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

(3S,4R)-4-(3-hydroxy-4-methoxyphenyl)-3-prop-1-en-2-yl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C22H25NO6/c1-12(2)19-20(13-7-8-16(26-3)15(24)9-13)23(22(19)25)14-10-17(27-4)21(29-6)18(11-14)28-5/h7-11,19-20,24H,1H2,2-6H3/t19-,20-/m0/s1

InChI Key

FPFSFWYUKORUAC-PMACEKPBSA-N

Isomeric SMILES

CC(=C)[C@H]1[C@@H](N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O

Canonical SMILES

CC(=C)C1C(N(C1=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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